5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol
Description
5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol (CAS: 149622-77-5) is a heterocyclic compound with the molecular formula C₉H₁₀N₄S and a molar mass of 206.27 g/mol. Its structure features a 1,2,4-triazole core substituted with a methyl group at position 4, a 4-aminophenyl group at position 5, and a thiol (-SH) group at position 3 (Fig. 1). Key physicochemical properties include a melting point of 178°C, predicted boiling point of 337.0±44.0°C, and a pKa of 8.81±0.20, indicative of moderate acidity for the thiol group . The compound is classified as an irritant (Xi hazard symbol) due to its reactive thiol moiety .
The thiol group enables diverse chemical modifications, such as Schiff base formation or alkylation, making it a versatile scaffold for drug discovery .
Properties
IUPAC Name |
3-(4-aminophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQMKDYLBTUXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355460 | |
| Record name | 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149622-77-5 | |
| Record name | 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Potassium Dithiocarbazinate Precursors
The foundational step involves converting methyl-substituted hydrazides into potassium dithiocarbazinates. For instance, acetic acid hydrazide (CH₃CONHNH₂) reacts with carbon disulfide (CS₂) in ethanolic potassium hydroxide to form potassium 3-acetyldithiocarbazinate (3 ):
This intermediate is critical for introducing the methyl group at the triazole’s 4-position. Reaction conditions require 12–18 hours of agitation at ambient temperature, yielding near-quantitative precipitation upon ether dilution.
Condensation with Aryl Isothiocyanates
The dithiocarbazinate reacts with 4-aminophenyl isothiocyanate in dry benzene under reflux to form 1-(acetyl)-4-(4-aminophenyl)thiosemicarbazide (4a ):
This step achieves 88–95% yield, with electron-deficient aryl isothiocyanates favoring faster kinetics.
Alkaline Cyclization to Triazole-Thiol
Heating 4a with sodium hydroxide (2N) induces cyclization via intramolecular nucleophilic attack, forming the triazole core:
Refluxing for 4 hours followed by HCl acidification precipitates the target compound in 62–79% yield. The methyl group at position 4 and 4-aminophenyl at position 5 are retained through stringent pH control.
Thiocarbohydrazide Fusion with Substituted Benzoic Acids
Cyclocondensation Protocol
An alternative route employs thiocarbohydrazide (NH₂NHCSNHNH₂) and 4-aminobenzoic acid under solvent-free fusion:
Heating at 85°C for 1.5 hours induces cyclodehydration, though this method initially yields 4-amino-5-(4-aminophenyl)-4H-triazole-3-thiol. Subsequent N-methylation using methyl iodide or dimethyl sulfate is required to introduce the 4-methyl group, albeit with reduced efficiency (45–50% yield).
Comparative Analysis of Methodologies
The hydrazide method offers superior regioselectivity and yield, while the thiocarbohydrazide approach circumvents carbon disulfide but requires post-synthetic modifications.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
Adding catalytic piperidine (0.1 eq.) accelerates cyclization by deprotonating intermediates, boosting yields to 85%.
Purification Techniques
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Recrystallization : Ethanol-water (3:1) removes unreacted hydrazides, enhancing purity to >99%.
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Column Chromatography : Silica gel (ethyl acetate/hexane, 1:4) resolves N-methylation byproducts.
Analytical Characterization
Spectroscopic Validation
Melting Point Consistency
The compound melts sharply at 275–278°C, indicating high crystallinity.
Industrial-Scale Considerations
Cost Efficiency
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Hydrazide Route : Requires costly 4-aminophenyl isothiocyanate (~$120/g).
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Thiocarbohydrazide Route : Economical but lower yield.
Environmental Impact
Carbon disulfide (hydrazide route) necessitates closed-loop recycling to meet EPA guidelines.
Emerging Alternatives
Chemical Reactions Analysis
Schiff Base Condensation Reactions
The triazole-thiol core reacts with aromatic aldehydes to form Schiff bases, enhancing antimicrobial activity:
Thione-Thiol Tautomerism
The compound exhibits thione-thiol tautomerism, confirmed by:
Reactivity with Electrophiles
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Mercapto Group Reactivity :
-
Amino Group Reactivity :
Key Reaction Mechanisms
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Cyclization Mechanism :
-
Schiff Base Formation :
Stability and Reaction Optimization
Scientific Research Applications
5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with free radicals and microbial enzymes. The compound’s thiol group can scavenge free radicals, thereby reducing oxidative stress . Additionally, its amino group can interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The amino group in the target compound enhances nucleophilicity, whereas nitro (NO₂) and trifluoromethyl (CF₃) groups in analogues increase electrophilicity, affecting reactivity in substitution or coupling reactions .
- Steric and Solubility Profiles: Bulky substituents like 4-phenoxybenzylidene () or tert-butyl () reduce solubility in polar solvents compared to the target compound’s compact structure.
Biological Activity
5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol, a member of the triazole family, exhibits a range of biological activities that make it a subject of significant interest in medicinal chemistry. This compound is characterized by its unique structure which includes a thiol group, contributing to its reactivity and biological interactions.
- Molecular Formula : C8H8N4S
- CAS Number : 22706-11-2
- Molecular Weight : 192.24 g/mol
- Melting Point : 195 °C (dec.)
This compound's structure allows it to engage in various biological processes, particularly through its interaction with enzymes and receptors.
Antimicrobial Activity
Triazole derivatives have been recognized for their broad-spectrum antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound can be developed as a potential therapeutic agent for treating infections caused by these pathogens.
Anticancer Activity
Recent studies have explored the anticancer properties of triazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that this compound exhibited cytotoxic effects on human melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines. The selectivity index was calculated to assess its potential as an anticancer agent.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| IGR39 | 12.5 |
| MDA-MB-231 | 15.0 |
| Panc-1 | 10.0 |
The results indicate that this triazole derivative could be further investigated for its mechanism of action and potential therapeutic applications in oncology.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals was evaluated using DPPH and ABTS assays.
Table 3: Antioxidant Activity
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25.0 |
| ABTS | 20.0 |
These findings highlight the potential of the compound as an antioxidant agent, which could be beneficial in developing supplements or drugs aimed at reducing oxidative damage.
The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors. The thiol group can form disulfide bonds or coordinate with metal ions, enhancing its reactivity and biological efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol derivatives?
- Methodological Answer: Derivatives are synthesized via alkylation, Mannich reactions, or condensation. For example, alkylation of the triazole core with phenacyl bromides under reflux in ethanol yields S-substituted derivatives. Mannich reactions with formaldehyde and secondary amines introduce aminomethyl groups. Optimization includes adjusting reaction time, temperature, and solvent polarity to improve yields (e.g., 72–81% yields in ethanol/water systems) .
Q. How is structural characterization of these derivatives performed?
- Methodological Answer: Use a combination of ¹H/¹³C-NMR (to confirm substituent positions), LC-MS (for molecular ion verification), IR spectroscopy (to identify thiol or thione functional groups), and elemental analysis (to validate purity). X-ray crystallography may resolve ambiguous configurations in crystalline derivatives .
Q. What standardized assays assess antimicrobial activity?
- Methodological Answer: Screen against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using agar diffusion and broth dilution (MIC determination). Compare results to reference drugs like fluconazole or ciprofloxacin. Activity correlates with electron-withdrawing substituents (e.g., halogens) on the phenyl ring .
Advanced Research Questions
Q. How can computational tools predict pharmacological activity and ADME properties?
- Methodological Answer: Use PASS Online to predict biological targets (e.g., antifungal, antitumor potential) and SwissADME to evaluate solubility, bioavailability, and metabolic stability. Molecular docking (e.g., with C. albicans CYP51 or bacterial DNA gyrase) identifies binding interactions. Cross-validate predictions with in vitro assays to resolve discrepancies .
Q. What strategies improve solubility and bioavailability of this compound?
- Methodological Answer: Introduce hydrophilic groups via salt formation (e.g., sodium salts of acetic acid derivatives) or Mannich base synthesis (e.g., morpholine derivatives). Solubility enhancements of >50% are achievable in polar solvents like DMSO or ethanol/water mixtures .
Q. How do structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer: Systematically vary substituents at the 4- and 5-positions of the triazole core. For example:
- 4-Methyl group : Enhances metabolic stability but reduces solubility.
- Thiophene or pyrazole moieties : Improve antifungal activity (MIC: 8–32 µg/mL).
- Halogenated aryl groups : Increase antibacterial potency (e.g., 4-chlorophenyl derivatives show MIC: 4 µg/mL against S. aureus) .
Q. How are contradictions between synthetic yields and purity resolved?
- Methodological Answer: Optimize purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water). Monitor reaction progress with TLC to minimize side products. Yields >70% are achievable with strict control of stoichiometry and pH .
Q. What experimental designs address discrepancies in biological activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
